

Spectroscopic Profile of 4,5-Dimethylthiazole-2-thiol: An In-Depth Technical Guide

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Compound of Interest

Compound Name: 4,5-Dimethylthiazole-2-thiol

Cat. No.: B372266

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **4,5-Dimethylthiazole-2-thiol** (CAS No. 5351-51-9). The document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a valuable resource for the identification, characterization, and quality control of this compound in research and development settings. Detailed experimental protocols for acquiring such spectra are also presented.

Spectroscopic Data Summary

The spectroscopic data for **4,5-dimethylthiazole-2-thiol** is summarized below. It is important to note that this compound can exist in a tautomeric equilibrium between the thiol and thione forms. Spectroscopic evidence, particularly from ^{13}C NMR, suggests that the thione form is predominant in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR Data (Predicted)

While a publicly available experimental spectrum is not readily accessible, the predicted ^1H NMR spectrum would show signals corresponding to the two methyl groups and the N-H proton of the thione tautomer.

^{13}C NMR Data

The ^{13}C NMR spectrum is particularly informative for confirming the thione tautomer. The chemical shift of the C=S carbon is a key indicator.

Atom	Chemical Shift (δ) ppm	Description
C=S (C2)	~188.4	Thione carbon
C4	Data not available	
C5	Data not available	
4-CH ₃	Data not available	
5-CH ₃	Data not available	

Note: The chemical shift for C2 is based on data for the parent compound 4-thiazoline-2-thione and is expected to be similar for the 4,5-dimethyl derivative.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key absorptions would include those for the N-H and C=S bonds of the thione tautomer, and C-H and C=C bonds of the thiazole ring.

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
Data not available	N-H	Stretching
Data not available	C-H (sp ³)	Stretching
Data not available	C=C / C=N	Ring Stretching
Data not available	C=S	Stretching

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound. The data presented here is from electron ionization (EI) mass spectrometry.

m/z	Relative Intensity (%)	Assignment
145	100	[M] ⁺ (Molecular Ion)
112	~40	[M - SH] ⁺
85	~35	
71	~25	
59	~50	
45	~35	

Source: NIST Mass Spectrometry Data Center

Experimental Protocols

The following sections describe generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of **4,5-dimethylthiazole-2-thiol** in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

¹H NMR Spectroscopy:

- Instrument: 300-500 MHz NMR Spectrometer

- Pulse Program: Standard single-pulse sequence

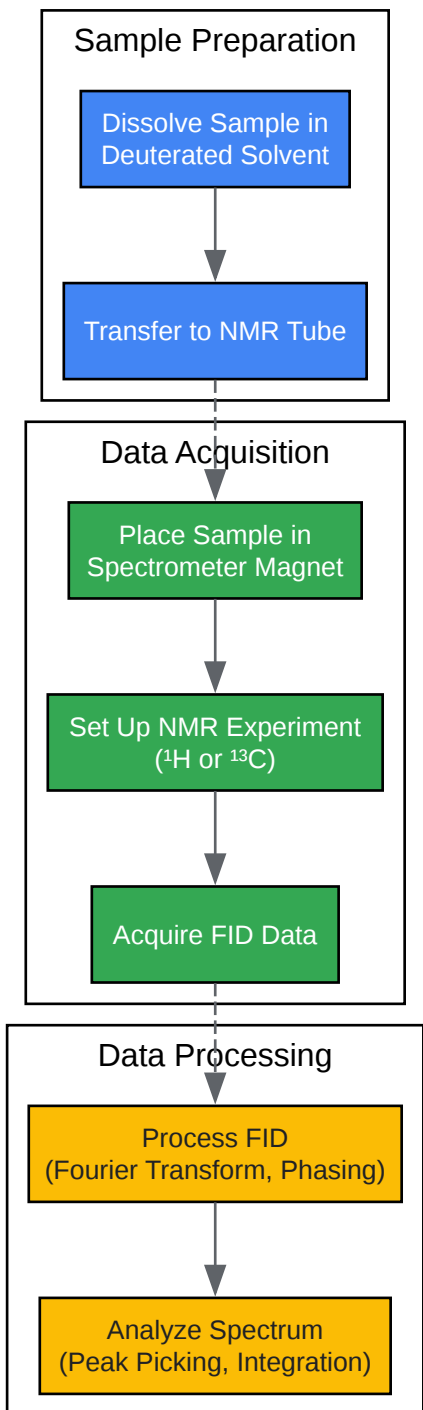
- Acquisition Parameters:

- Number of scans: 16-64
- Relaxation delay: 1-5 seconds
- Spectral width: 0-15 ppm

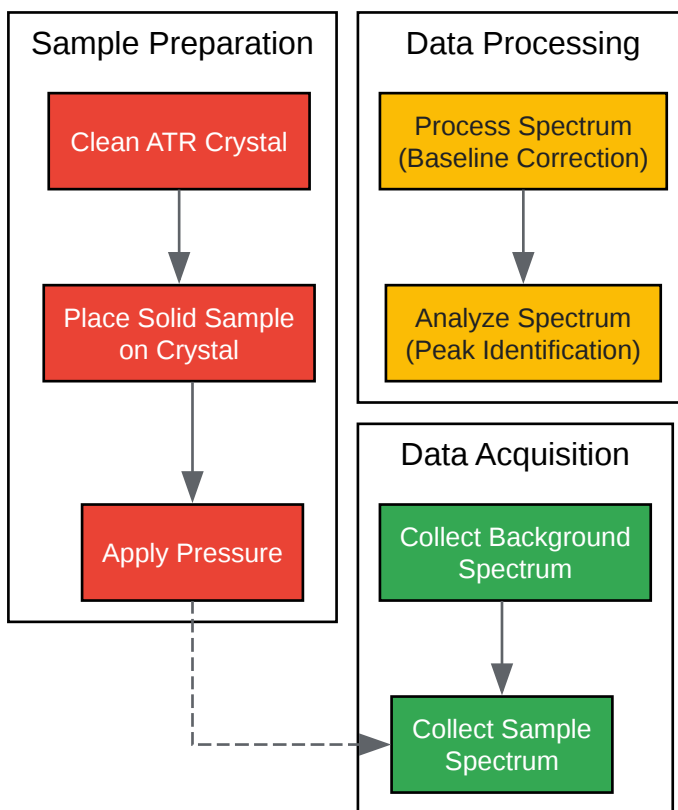
¹³C NMR Spectroscopy:

- Instrument: 75-125 MHz NMR Spectrometer
- Pulse Program: Proton-decoupled single-pulse sequence
- Acquisition Parameters:
 - Number of scans: 1024-4096
 - Relaxation delay: 2-10 seconds
 - Spectral width: 0-220 ppm

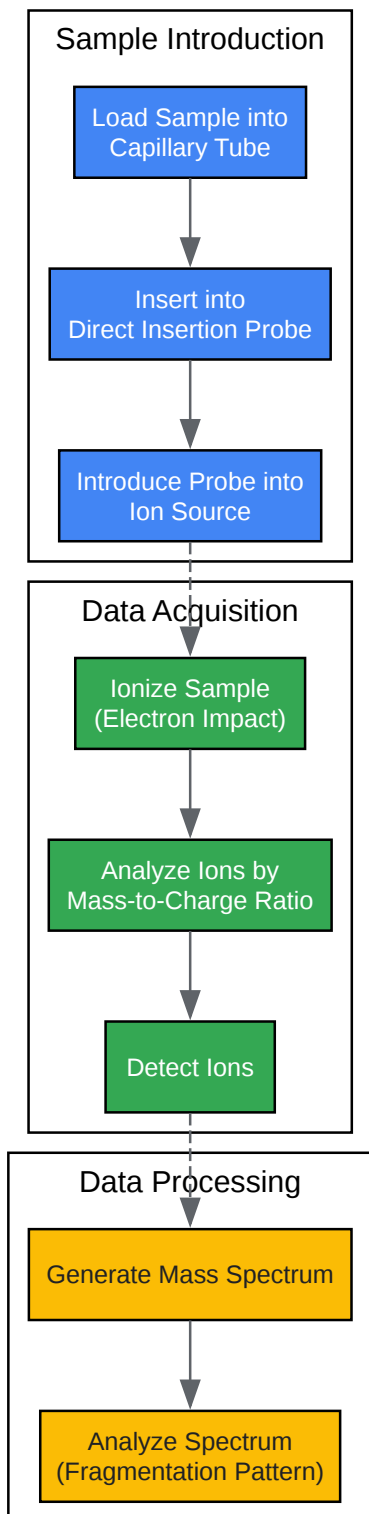
NMR Spectroscopy Workflow



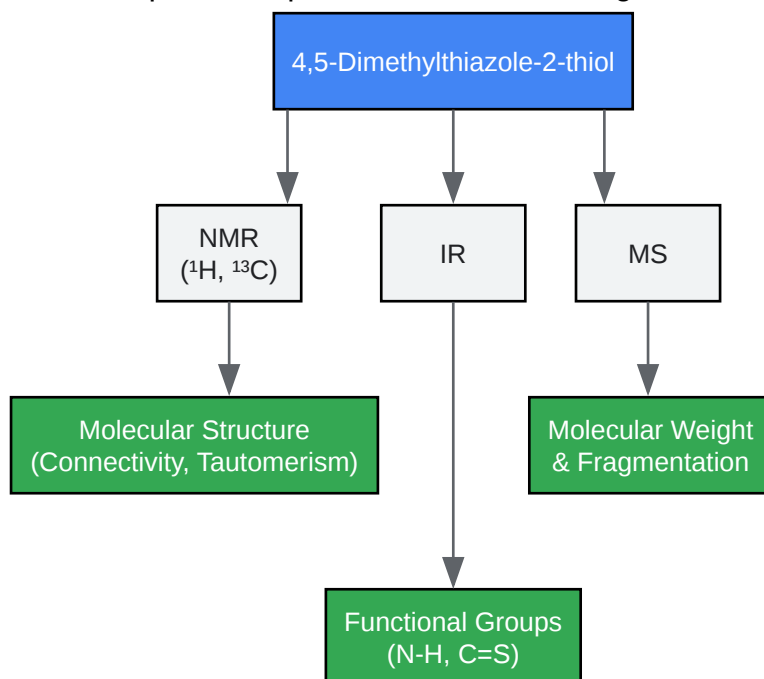
FTIR Spectroscopy Workflow (ATR)



Mass Spectrometry Workflow (EI)



Spectroscopic Characterization Logic

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